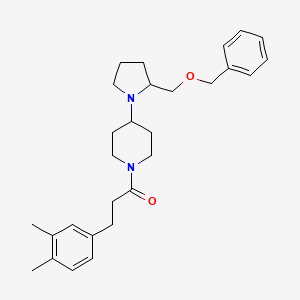
1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-3-(3,4-dimethylphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-3-(3,4-dimethylphenyl)propan-1-one is a useful research compound. Its molecular formula is C28H38N2O2 and its molecular weight is 434.624. The purity is usually 95%.
The exact mass of the compound 1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-3-(3,4-dimethylphenyl)propan-1-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-3-(3,4-dimethylphenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-3-(3,4-dimethylphenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
This compound and structurally related analogs have shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. For instance, compounds derived from pyrrolidine, morpholine, and piperidine have been investigated for their anti-tumor activities. These compounds, specifically those containing a 3,4,5-trimethoxyphenyl ring, have shown activity against human breast, CNS, and colon cancer cell lines, with significant growth inhibition in vitro at very low concentrations. This suggests their potential as lead compounds for the development of new cancer therapies (Jurd, 1996).
Pharmacological Characterization
Another area of application is the pharmacological characterization of compounds targeting specific receptors. For example, PF-04455242, a novel κ-opioid receptor antagonist with high affinity for human, rat, and mouse receptors, demonstrates the utility of this compound class in investigating receptor pharmacology. It showed selectivity for κ-opioid receptors in vivo and potential for treating conditions like depression and addiction disorders, highlighting the importance of such compounds in neuroscience research (Grimwood et al., 2011).
Synthetic Chemistry
The compound and its derivatives also have significant applications in synthetic chemistry. For instance, the synthesis of 3-(pyrrolidin-1-yl)piperidine, a diamine with major importance in medicinal chemistry, showcases the utility of this compound class in facilitating the development of novel synthetic routes and methodologies. Such compounds serve as key intermediates in the synthesis of a wide range of biologically active molecules, demonstrating their broad applicability in the field of synthetic organic chemistry (Smaliy et al., 2011).
Anticancer Activity
Compounds synthesized using methodologies involving piperidine as a catalyst have been evaluated for their anticancer activity. For example, a microwave-assisted one-pot procedure for synthesizing polysubstituted 4H-pyran derivatives exhibited potent anticancer activity against a variety of human cancer cell lines. This underscores the potential of these compounds in the development of new anticancer agents and the role of synthetic methodologies in their discovery (Hadiyal et al., 2020).
Propriétés
IUPAC Name |
3-(3,4-dimethylphenyl)-1-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O2/c1-22-10-11-24(19-23(22)2)12-13-28(31)29-17-14-26(15-18-29)30-16-6-9-27(30)21-32-20-25-7-4-3-5-8-25/h3-5,7-8,10-11,19,26-27H,6,9,12-18,20-21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVATHQPZDBSTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CCC(CC2)N3CCCC3COCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-3-(3,4-dimethylphenyl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(morpholinoamino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2448786.png)
![methyl 2-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2448787.png)
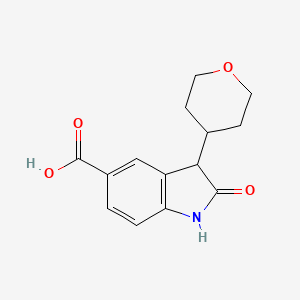
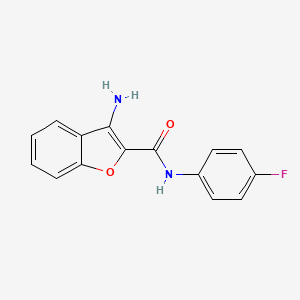
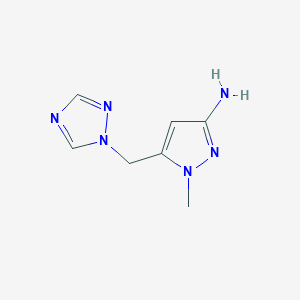
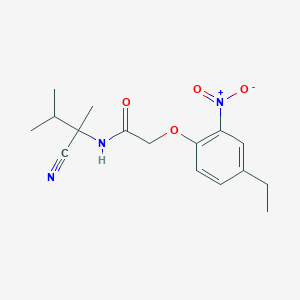
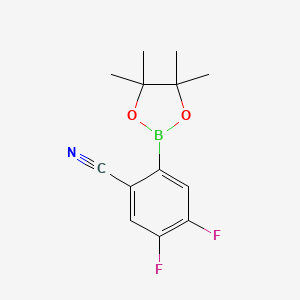
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2448801.png)
![N-Ethyl-N-[2-oxo-2-(2,2,5,5-tetramethylmorpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2448802.png)
![1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B2448803.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2448805.png)

![(6S)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene](/img/structure/B2448808.png)
![Methyl 3-[6-(isopropylamino)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2448809.png)